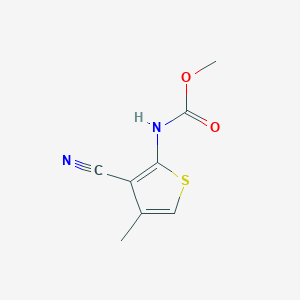
Methyl 3-cyano-4-methylthiophen-2-ylcarbamate
Cat. No. B8531960
M. Wt: 196.23 g/mol
InChI Key: VGDHGRFMZHHPCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09175010B2
Procedure details


Methyl chloroformate (55 g, 0.58 mol) was added to a stirred solution of 2-amino-4-oxo-4,5-dihydrothiophene-3-carbonitrile (68 g, 0.49 mol) and triethylamine (147 g, 1.45 mol) in dichloromethane (1000 ml) at 0° C. After the addition, the mixture was warmed to 25° C. and stirred overnight. The reaction was treated with dichloromethane-methanol (20:1, 2000 mL) and 2N hydrochloric acid (1500 mL). The resulting mixture was filtered and the resulting solid was further extracted with dichloromethane-methanol (20:1, 1500 mL×3). The combined organic extracts were dried over sodium sulfate and concentrated to give a brown solid. The solid was washed with tert-butyl methyl ether (1500 mL) and dried under vacuum to give crude methyl 3-cyano-4-methylthiophen-2-ylcarbamate (160 g) as a brown solid, which was used in next step without purification.

Quantity
68 g
Type
reactant
Reaction Step One




Name
dichloromethane methanol
Quantity
2000 mL
Type
solvent
Reaction Step Two

Identifiers


|
REACTION_CXSMILES
|
Cl[C:2]([O:4][CH3:5])=[O:3].[NH2:6][C:7]1[S:8][CH2:9][C:10](=O)[C:11]=1[C:12]#[N:13].[CH2:15](N(CC)CC)C.Cl>ClCCl.ClCCl.CO>[C:12]([C:11]1[C:10]([CH3:15])=[CH:9][S:8][C:7]=1[NH:6][C:2](=[O:3])[O:4][CH3:5])#[N:13] |f:5.6|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
55 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC(=O)OC
|
|
Name
|
|
|
Quantity
|
68 g
|
|
Type
|
reactant
|
|
Smiles
|
NC=1SCC(C1C#N)=O
|
|
Name
|
|
|
Quantity
|
147 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
|
Name
|
|
|
Quantity
|
1000 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
Step Two
|
Name
|
|
|
Quantity
|
1500 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
dichloromethane methanol
|
|
Quantity
|
2000 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl.CO
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
25 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred overnight
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
After the addition
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The resulting mixture was filtered
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the resulting solid was further extracted with dichloromethane-methanol (20:1, 1500 mL×3)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The combined organic extracts were dried over sodium sulfate
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give a brown solid
|
WASH
|
Type
|
WASH
|
|
Details
|
The solid was washed with tert-butyl methyl ether (1500 mL)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried under vacuum
|
Outcomes


Product
Details
Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(#N)C1=C(SC=C1C)NC(OC)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 160 g | |
| YIELD: CALCULATEDPERCENTYIELD | 166.4% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
